N-[(Benzyloxy)carbonyl]-N-methylglycylvaline
Overview
Description
N-[(Benzyloxy)carbonyl]-N-methylglycylvaline: is a synthetic compound that belongs to the class of organic compounds known as amino acid derivatives. This compound is characterized by the presence of a benzyloxycarbonyl group attached to the nitrogen atom of a methylglycylvaline molecule. It is often used in peptide synthesis and as a protecting group in organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[(Benzyloxy)carbonyl]-N-methylglycylvaline typically involves the reaction of N-methylglycylvaline with benzyl chloroformate in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction scheme is as follows:
- Dissolve N-methylglycylvaline in an appropriate solvent such as dichloromethane.
- Add benzyl chloroformate dropwise to the solution while maintaining the temperature at 0-5°C.
- Add sodium hydroxide solution to the reaction mixture to neutralize the hydrochloric acid formed during the reaction.
- Stir the reaction mixture for a specified period, typically 1-2 hours, at room temperature.
- Extract the product using an organic solvent and purify it by recrystallization or chromatography.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is typically purified using large-scale chromatography or crystallization techniques.
Chemical Reactions Analysis
Types of Reactions: N-[(Benzyloxy)carbonyl]-N-methylglycylvaline undergoes various chemical reactions, including:
Oxidation: The benzyloxycarbonyl group can be oxidized to form corresponding carboxylic acids.
Reduction: The compound can be reduced to remove the benzyloxycarbonyl group, yielding the free amine.
Substitution: The benzyloxycarbonyl group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols under basic conditions.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Free amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: N-[(Benzyloxy)carbonyl]-N-methylglycylvaline is widely used in peptide synthesis as a protecting group for amino acids. It helps in the selective protection of amino groups, allowing for the stepwise synthesis of peptides.
Biology: In biological research, this compound is used to study enzyme-substrate interactions and protein folding. It serves as a model compound for understanding the behavior of peptides and proteins.
Medicine: this compound is used in the development of peptide-based drugs. It is also employed in the synthesis of prodrugs, where the benzyloxycarbonyl group is used to protect the active drug molecule until it reaches the target site.
Industry: In the chemical industry, this compound is used in the synthesis of various fine chemicals and intermediates. It is also used in the production of specialty polymers and materials.
Mechanism of Action
The mechanism of action of N-[(Benzyloxy)carbonyl]-N-methylglycylvaline involves the selective protection of amino groups in peptides. The benzyloxycarbonyl group acts as a protecting group, preventing unwanted reactions at the amino site. This allows for the stepwise synthesis of peptides with high precision. The compound interacts with molecular targets such as enzymes and receptors, influencing their activity and function.
Comparison with Similar Compounds
N-[(Benzyloxy)carbonyl]-L-cysteine: Similar in structure but contains a cysteine residue instead of valine.
N-[(Benzyloxy)carbonyl]-L-leucine: Contains a leucine residue instead of valine.
N-[(Benzyloxy)carbonyl]-glycylglycine: Contains a glycine residue instead of valine.
Uniqueness: N-[(Benzyloxy)carbonyl]-N-methylglycylvaline is unique due to the presence of the methylglycylvaline moiety, which imparts specific chemical and biological properties. Its selective protection of amino groups and compatibility with various synthetic routes make it a valuable compound in peptide synthesis and drug development.
Properties
IUPAC Name |
3-methyl-2-[[2-[methyl(phenylmethoxycarbonyl)amino]acetyl]amino]butanoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O5/c1-11(2)14(15(20)21)17-13(19)9-18(3)16(22)23-10-12-7-5-4-6-8-12/h4-8,11,14H,9-10H2,1-3H3,(H,17,19)(H,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCUDDGWXYCDJGM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)NC(=O)CN(C)C(=O)OCC1=CC=CC=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10318709 | |
Record name | N-[(Benzyloxy)carbonyl]-N-methylglycylvaline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10318709 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51782-89-9 | |
Record name | NSC334188 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=334188 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-[(Benzyloxy)carbonyl]-N-methylglycylvaline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10318709 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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